![molecular formula C15H16N2O2S B3731445 N'-(4-hydroxybenzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B3731445.png)
N'-(4-hydroxybenzylidene)-5-isopropyl-3-thiophenecarbohydrazide
Overview
Description
The compound is a derivative of benzylidene . Benzylidene compounds are formally derivatives of benzylidene, although few are prepared from the carbene . They have been recognized for their pharmacological importance and biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Schiff base hydrazones, which this compound is a derivative of, are known for their strong coordinating ability towards different metal ions .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using density functional theory (DFT) calculations . These calculations can explore structural and vibrational properties, and a good correlation is often shown between experimental and calculated bond lengths and vibrational frequencies .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, Schiff base hydrazones and their derivatives have been demonstrated to possess antimicrobial, antitubercular, and antidiabetic agents . They also have strong coordinating ability towards different metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For example, vibrational, structural, and hydrogen bonding analyses can be performed using combined density functional and atoms-in-molecule based theoretical studies .Safety and Hazards
properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-propan-2-ylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10(2)14-7-12(9-20-14)15(19)17-16-8-11-3-5-13(18)6-4-11/h3-10,18H,1-2H3,(H,17,19)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFBGODRDGDBDR-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxyphenyl)methylidene]-5-(propan-2-yl)thiophene-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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